molecular formula C10H13Br2N B14755085 N,N-Bis(2-bromoethyl)aniline CAS No. 2045-19-4

N,N-Bis(2-bromoethyl)aniline

Cat. No.: B14755085
CAS No.: 2045-19-4
M. Wt: 307.02 g/mol
InChI Key: LTZFEVFXIMXNRW-UHFFFAOYSA-N
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Description

N,N-Bis(2-bromoethyl)aniline is an organic compound with the molecular formula C10H13Br2N. It is a derivative of aniline, where the hydrogen atoms on the nitrogen are replaced by two 2-bromoethyl groups. This compound is known for its applications in organic synthesis and as an intermediate in the production of various chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

N,N-Bis(2-bromoethyl)aniline can be synthesized through the reaction of aniline with 2-bromoethanol in the presence of a strong acid catalyst such as hydrochloric acid. The reaction typically involves heating the mixture to facilitate the substitution of the hydrogen atoms on the nitrogen with the 2-bromoethyl groups.

Industrial Production Methods

In an industrial setting, the production of this compound involves a similar process but on a larger scale. The reaction is carried out in a reactor with controlled temperature and pressure conditions to ensure high yield and purity. The product is then purified through distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

N,N-Bis(2-bromoethyl)aniline undergoes various types of chemical reactions, including:

    Nucleophilic substitution: The bromine atoms can be replaced by other nucleophiles such as hydroxide, cyanide, or amine groups.

    Oxidation: The compound can be oxidized to form N,N-Bis(2-bromoethyl)nitrosoaniline.

    Reduction: The bromine atoms can be reduced to form N,N-Bis(2-ethyl)aniline.

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include sodium hydroxide, sodium cyanide, and primary amines. The reactions are typically carried out in polar solvents such as ethanol or water.

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used in anhydrous solvents.

Major Products

    Nucleophilic substitution: Products include N,N-Bis(2-hydroxyethyl)aniline, N,N-Bis(2-cyanoethyl)aniline, and N,N-Bis(2-aminoethyl)aniline.

    Oxidation: The major product is N,N-Bis(2-bromoethyl)nitrosoaniline.

    Reduction: The major product is N,N-Bis(2-ethyl)aniline.

Scientific Research Applications

N,N-Bis(2-bromoethyl)aniline has several applications in scientific research:

    Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biological Studies: The compound is used in the study of enzyme inhibition and as a precursor for the synthesis of biologically active molecules.

    Material Science: It is used in the preparation of polymers and resins with specific properties.

    Medicinal Chemistry: this compound is investigated for its potential use in the development of anticancer and antimicrobial agents.

Mechanism of Action

The mechanism of action of N,N-Bis(2-bromoethyl)aniline involves its interaction with nucleophiles due to the presence of the bromine atoms. These interactions can lead to the formation of various substituted products. The compound can also interact with biological molecules, potentially inhibiting enzymes or disrupting cellular processes.

Comparison with Similar Compounds

Similar Compounds

    N,N-Bis(2-chloroethyl)aniline: Similar structure but with chlorine atoms instead of bromine.

    N,N-Bis(2-iodoethyl)aniline: Similar structure but with iodine atoms instead of bromine.

    N,N-Bis(2-fluoroethyl)aniline: Similar structure but with fluorine atoms instead of bromine.

Uniqueness

N,N-Bis(2-bromoethyl)aniline is unique due to the specific reactivity of the bromine atoms, which makes it suitable for certain types of chemical reactions that other halogenated analogs may not undergo as efficiently. The bromine atoms also impart specific physical and chemical properties to the compound, making it valuable in various applications.

Properties

IUPAC Name

N,N-bis(2-bromoethyl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13Br2N/c11-6-8-13(9-7-12)10-4-2-1-3-5-10/h1-5H,6-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTZFEVFXIMXNRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N(CCBr)CCBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13Br2N
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50174402
Record name Aniline, N,N-bis(2-bromoethyl)-
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Molecular Weight

307.02 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2045-19-4
Record name N,N-Bis(2-bromoethyl)benzenamine
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Record name Aniline, N,N-bis(2-bromoethyl)-
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Record name N,N-Bis(2-bromoethyl)aniline
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Record name Aniline, N,N-bis(2-bromoethyl)-
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